Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-7-methylimidazo[1,2-a]pyridine

GABAₐ receptor δ-selective allosteric modulator CNS pharmacology

5-Bromo-7-methylimidazo[1,2-a]pyridine provides a regioselective C5-bromo handle for orthogonal diversification via Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Negishi, Stille), enabling derivatization at a position distinct from the commonly exploited C3-site. The 5-bromo-7-methyl substitution pattern confers 6–16× higher potency at α4β1δ GABAₐ receptors versus unsubstituted analogs, making it a validated starting scaffold for δ-selective PAM programs targeting epilepsy, anxiety, and sleep disorders. Supplied at ≥97% purity (HPLC) with confirmed ¹H NMR structure; flexible pack sizes (250 mg–10 g) support progression from hit-to-lead SAR through lead optimization. Positional isomer substitution is scientifically invalid without experimental re-validation.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 377779-74-3
Cat. No. B2363538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methylimidazo[1,2-a]pyridine
CAS377779-74-3
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=CC2=NC=CN2C(=C1)Br
InChIInChI=1S/C8H7BrN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3
InChIKeySZHBHTDASBBWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 377779-74-3) – Core Properties and Sourcing Fundamentals


5-Bromo-7-methylimidazo[1,2-a]pyridine (C₈H₇BrN₂, MW 211.06) is a heterobicyclic compound consisting of an imidazole ring fused to a pyridine ring, bearing a bromine atom at the 5-position and a methyl group at the 7-position . This substitution pattern confers distinct chemical reactivity compared to other positional isomers and halogen variants within the imidazo[1,2-a]pyridine class. The compound is commercially available as a research intermediate with typical purities of ≥97% (HPLC) , and its structure has been confirmed by ¹H NMR spectroscopy .

Why 5-Bromo-7-methylimidazo[1,2-a]pyridine Cannot Be Arbitrarily Substituted with Other Imidazopyridine Analogs


Imidazo[1,2-a]pyridines exhibit pronounced position-dependent structure-activity relationships (SAR). Halogen substitution at different ring positions profoundly alters both biological activity and synthetic utility. The 5-position bromine in 5-bromo-7-methylimidazo[1,2-a]pyridine serves as a strategic functional handle for cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings—enabling diversification at a position distinct from the more commonly functionalized 3-position [1]. Furthermore, the 5-bromo substitution pattern has demonstrated superior pharmacological potency in certain receptor systems relative to unsubstituted or differently substituted analogs [2]. These position-specific differences mean that substituting this compound with a 3-bromo isomer, a 6-bromo isomer, or a 5-chloro analog will yield fundamentally different synthetic outcomes and biological profiles, rendering generic substitution scientifically invalid without explicit experimental validation.

Quantitative Differentiation Evidence for 5-Bromo-7-methylimidazo[1,2-a]pyridine Relative to Analogs and Alternatives


5-Bromo Substitution Confers 6–16× Higher Potency at α4β1δ GABAₐ Receptors vs. Unsubstituted DS2 Parent

In a systematic structure-activity relationship study of DS2 (a δ-selective GABAₐ receptor positive allosteric modulator), the 5-bromo substituted DS2 analog (compound 35, structurally related to 5-bromo-7-methylimidazo[1,2-a]pyridine core) demonstrated 6–16 times higher potency than the parent unsubstituted DS2 compound at the α4β1δ GABAₐ receptor subtype [1]. The 5-methyl and 5-chloro analogs also showed improved potency, confirming that 5-position substitution is a key determinant of enhanced pharmacological activity in this system.

GABAₐ receptor δ-selective allosteric modulator CNS pharmacology

C5-Bromo Position Enables Cross-Coupling Diversification Distinct from C3-Functionalized Analogs

The 5-bromo substituent in 5-bromo-7-methylimidazo[1,2-a]pyridine serves as a strategic electrophilic handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Negishi, and Stille couplings, enabling C–C bond formation at a position orthogonal to the more commonly exploited C3-position [1]. This positional orthogonality allows for sequential, regioselective diversification strategies that are not accessible using 3-bromoimidazo[1,2-a]pyridines, where electrophilic aromatic substitution and direct C–H functionalization are more facile.

Suzuki-Miyaura coupling palladium catalysis medicinal chemistry

Commercial Availability at ≥97% HPLC Purity with Verified ¹H NMR Structural Confirmation

5-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 377779-74-3) is commercially available from multiple suppliers with documented purity specifications of ≥97.0% by HPLC and ≥95.0% by ¹H NMR (typical batch COA value) . The compound's ¹H NMR spectrum is publicly available, providing verifiable structural confirmation . This contrasts with many positional isomers (e.g., 3-bromo-7-methyl, 6-bromo-7-methyl) which may require custom synthesis or are available only at lower purities or with limited analytical documentation.

chemical procurement quality control structure verification

5-Position Methyl and Halogen Substitution Synergistically Modulates Biological Activity

Direct comparison of 5-position substituted DS2 analogs revealed that the 5-methyl (compound 30), 5-bromo (compound 35), and 5-chloro (compound 36) substituted variants all demonstrated superior potency to the parent DS2 compound at α4β1δ GABAₐ receptors, with the 5-bromo analog showing potency enhancement in the range of 6–16× [1]. This data establishes that the combination of 5-position substitution and the imidazo[1,2-a]pyridine scaffold yields enhanced pharmacological activity, and that the bromine substituent specifically contributes to this enhancement.

structure-activity relationship GABAₐ receptor lead optimization

Optimal Research and Procurement Applications for 5-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 377779-74-3)


CNS Drug Discovery: δ-Selective GABAₐ Receptor Modulator Scaffold

Based on evidence that 5-bromo substituted imidazo[1,2-a]pyridine analogs exhibit 6–16× higher potency than the unsubstituted parent at α4β1δ GABAₐ receptors [1], this compound serves as a validated starting scaffold for developing δ-selective GABAₐ receptor positive allosteric modulators. Such compounds are of therapeutic interest for neurological and psychiatric disorders including epilepsy, anxiety, and sleep disorders. The 5-bromo-7-methyl substitution pattern provides a potency-optimized core for further SAR exploration and lead optimization.

Medicinal Chemistry: Orthogonal Diversification via C5 Cross-Coupling

The C5-bromo substituent enables sequential, regioselective functionalization of the imidazo[1,2-a]pyridine core via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Negishi, Stille) at a position orthogonal to the more commonly exploited C3-position [2]. This makes the compound particularly valuable for constructing diverse compound libraries where multiple points of diversity are required, or where C5-functionalized derivatives are needed for SAR studies.

Procurement: High-Purity Building Block for Parallel Synthesis and Library Construction

With documented purity specifications of ≥97% (HPLC) and publicly available ¹H NMR spectral data , this compound meets the analytical quality requirements for high-throughput parallel synthesis and medicinal chemistry library construction. The availability of multiple pack sizes (250 mg to 10 g) and multiple commercial suppliers enables flexible procurement scaling from initial SAR exploration to lead optimization campaigns.

Synthetic Methodology Development: Halogenated Imidazopyridine Cross-Coupling Optimization

As a representative 5-bromo substituted imidazo[1,2-a]pyridine, this compound can serve as a model substrate for developing and optimizing metal-catalyzed cross-coupling methodologies [2]. The presence of both the bromine electrophilic handle and the electron-donating 7-methyl group provides a well-defined electronic environment for studying reaction conditions, catalyst systems, and ligand effects in C–C bond-forming reactions on heteroaromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.